molecular formula C9H13N3O B13805934 1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one

1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one

Cat. No.: B13805934
M. Wt: 179.22 g/mol
InChI Key: DLZVSRZPABRHMI-UHFFFAOYSA-N
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Description

1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one is a compound that features both an imidazole and a pyrrolidinone ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the pyrrolidinone ring is a five-membered lactam

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme studies. Additionally, the compound can interact with various receptors and enzymes, modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A nitroimidazole antibiotic used to treat bacterial and protozoal infections.

    Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease.

    Thiabendazole: An antihelmintic used to treat parasitic worm infections.

Uniqueness

1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one is unique due to its dual-ring structure, which combines the properties of both imidazole and pyrrolidinone rings. This structural feature allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C9H13N3O/c1-7-10-5-8(11-7)6-12-4-2-3-9(12)13/h5H,2-4,6H2,1H3,(H,10,11)

InChI Key

DLZVSRZPABRHMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1)CN2CCCC2=O

Origin of Product

United States

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